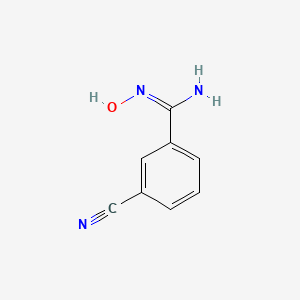
(E)-3-cyano-N'-hydroxybenzene-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-cyano-N’-hydroxybenzene-1-carboximidamide is an organic compound with a unique structure that includes a cyano group, a hydroxy group, and a carboximidamide group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-cyano-N’-hydroxybenzene-1-carboximidamide typically involves the reaction of benzene-1-carboximidamide with a cyanating agent under specific conditions. One common method includes the use of cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of (E)-3-cyano-N’-hydroxybenzene-1-carboximidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-3-cyano-N’-hydroxybenzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of (E)-3-cyano-N’-hydroxybenzene-1-carboxaldehyde.
Reduction: Formation of (E)-3-amino-N’-hydroxybenzene-1-carboximidamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
(E)-3-cyano-N’-hydroxybenzene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-3-cyano-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- (E)-3-cyano-N’-hydroxybenzene-1-carboxamide
- (E)-3-cyano-N’-hydroxybenzene-1-carboxylate
- (E)-3-cyano-N’-hydroxybenzene-1-carboxylhydrazide
Uniqueness
(E)-3-cyano-N’-hydroxybenzene-1-carboximidamide is unique due to the presence of both a cyano group and a hydroxy group on the same benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
特性
分子式 |
C8H7N3O |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
3-cyano-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C8H7N3O/c9-5-6-2-1-3-7(4-6)8(10)11-12/h1-4,12H,(H2,10,11) |
InChIキー |
JWIHUEJQEREZDN-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=CC(=C1)/C(=N\O)/N)C#N |
正規SMILES |
C1=CC(=CC(=C1)C(=NO)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


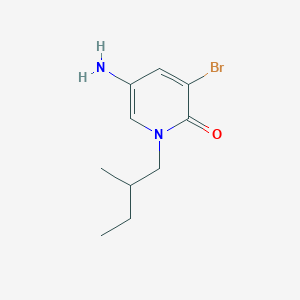
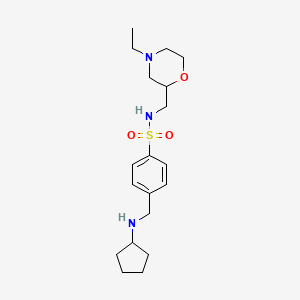
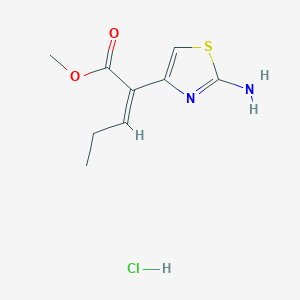
![2-[(Prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13077976.png)
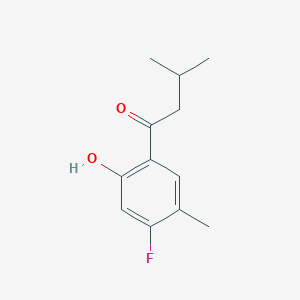
![1-[(1E)-1-methoxyimino-2,3-dihydroinden-5-yl]-2-pyridin-4-ylethane-1,2-dione](/img/structure/B13077987.png)
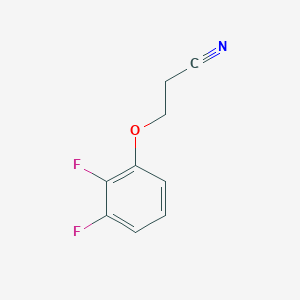
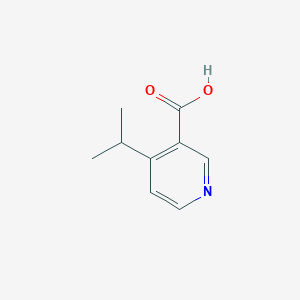
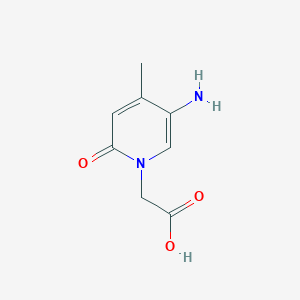
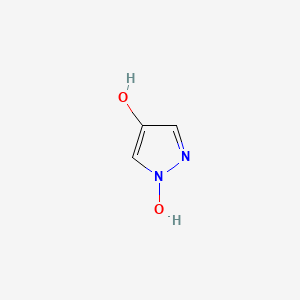
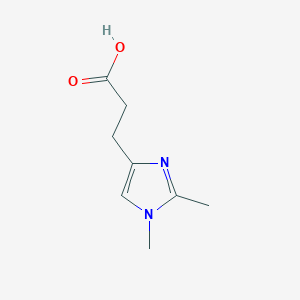

![2-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}acetic acid](/img/structure/B13078031.png)

